4-(2-Oxo-4-oxazolidinyl)benzonitrile
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Overview
Description
4-(2-Oxo-4-oxazolidinyl)benzonitrile is an organic compound commonly used as a chemical reagent in research laboratories. It is known for its unique structure, which includes an oxazolidinone ring attached to a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-4-oxazolidinyl)benzonitrile typically involves the reaction of benzonitrile derivatives with oxazolidinone precursors. One common method includes the reaction of 4-fluoro or 4-iodobenzonitrile with substituted phenol derivatives via nucleophilic aromatic substitution or Ullmann coupling, followed by cyclization with acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Oxo-4-oxazolidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride and various halides are employed.
Major Products: The major products formed from these reactions include various substituted oxazolidinones and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Oxo-4-oxazolidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-4-oxazolidinyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzonitrile derivatives: Compounds like 4-fluorobenzonitrile and 4-iodobenzonitrile share structural similarities.
Oxazolidinone derivatives: Linezolid and other oxazolidinone-based antibiotics are structurally related.
Uniqueness: 4-(2-Oxo-4-oxazolidinyl)benzonitrile stands out due to its combined oxazolidinone and benzonitrile structure, which imparts unique chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and biological applications .
Properties
CAS No. |
85288-38-6 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-1-3-8(4-2-7)9-6-14-10(13)12-9/h1-4,9H,6H2,(H,12,13) |
InChI Key |
NWWNLODATCJYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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